2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide
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Overview
Description
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide is a compound that belongs to the class of diaminopyrimidine derivatives. These compounds are known for their diverse pharmacological properties, including antiviral, antibacterial, and anticancer activities . The presence of the diaminopyrimidine moiety in its structure makes it a potential candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide typically involves the reaction of 4,6-diaminopyrimidine with a suitable acylating agent. One common method includes the use of N,N-diethylacetamide as the acylating agent in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The diaminopyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted diaminopyrimidine derivatives.
Scientific Research Applications
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide involves its interaction with specific molecular targets. The diaminopyrimidine moiety is known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis. This inhibition leads to the disruption of cellular processes, making it effective against rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide
- **2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyrazin-2-yl)acetamide
- **2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Uniqueness
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide is unique due to its specific diethylacetamide moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This uniqueness can influence its solubility, bioavailability, and overall therapeutic efficacy .
Properties
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5OS/c1-3-15(4-2)9(16)6-17-10-13-7(11)5-8(12)14-10/h5H,3-4,6H2,1-2H3,(H4,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCIMZMAMQEPPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC(=CC(=N1)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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